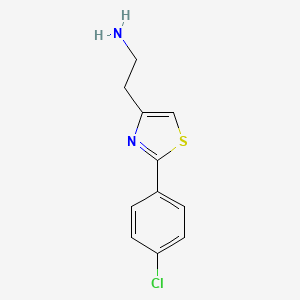

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Descripción

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPALOZKDXABWHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627588 |

Source

|

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26858-31-1 |

Source

|

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

An In-Depth Technical Guide to the

Foreword for the Advanced Researcher

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview for the synthesis of a specific derivative, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, a compound of interest for further investigation in drug discovery programs. We will explore two primary synthetic pathways, offering detailed experimental protocols and insights into the chemical principles underpinning each transformation. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary detail to replicate and adapt these methodologies.

Strategic Overview: Two Convergent Pathways to the Target Molecule

The synthesis of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine can be efficiently achieved through two distinct yet convergent strategies. Both routes utilize the robust and versatile Hantzsch thiazole synthesis as the core reaction for constructing the central thiazole ring. The key distinction lies in the nature of the C4-substituent introduced during the cyclization and the subsequent functional group interconversions.

Route A focuses on the introduction of a cyanomethyl group at the C4 position of the thiazole ring, followed by a reduction to the desired ethanamine.

Route B involves the initial formation of a chloromethyl-substituted thiazole, which is then subjected to amination to yield the final product.

The selection between these routes may depend on precursor availability, desired scale, and specific laboratory capabilities. Both pathways offer reliable methods for accessing the target compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents [patents.google.com]

Whitepaper: A Methodological Framework for Elucidating the Mechanism of Action of Novel Thiazole-Containing Compounds: A Case Study with 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Abstract

The compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine represents a novel chemical entity with potential bioactive properties, characteristic of the functionally diverse thiazole class of compounds. However, its specific molecular mechanism of action has not been elucidated in publicly available literature. This technical guide presents a comprehensive, multi-pronged strategic framework for systematically identifying the molecular target(s), validating target engagement, and characterizing the downstream signaling pathways of this compound. By integrating computational, biochemical, and cell-based methodologies, this document serves as a robust roadmap for researchers and drug development professionals to move from a compound of interest to a well-defined mechanism of action, a critical step in preclinical drug discovery.

Introduction: The Thiazole Scaffold and a Compound of Interest

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications make it a cornerstone of many drug discovery programs. The subject of this guide, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, combines this thiazole core with a 4-chlorophenyl group—a common feature in compounds targeting G-protein coupled receptors (GPCRs) and kinases—and a primary amine, suggesting potential interactions with aminergic receptors or transporters.

Given the absence of published data on its specific biological activity, a systematic investigation is required. This document outlines the logical progression of experiments designed to de-orphanize this compound, providing both the theoretical basis for each step and detailed, actionable protocols.

Phase 1: Target Identification and Hypothesis Generation

The initial phase focuses on generating a testable hypothesis regarding the compound's molecular target. A parallel approach combining computational and experimental screening is recommended for maximum efficiency.

In Silico Profiling: Reverse Docking and Pharmacophore Modeling

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly screen the compound against libraries of known protein structures. This approach can prioritize potential target classes and guide the design of subsequent biological assays.

Methodology: Reverse Docking Protocol

-

Ligand Preparation: Generate a 3D conformation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. Assign partial charges and minimize energy using a suitable force field (e.g., MMFF94).

-

Target Library Selection: Utilize a comprehensive library of protein crystal structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites. Focus on target classes commonly associated with thiazole and chlorophenyl scaffolds (e.g., GPCRs, kinases, ion channels, transporters).

-

Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding pockets of each protein in the library.

-

Scoring and Ranking: Score the resulting poses based on the predicted binding affinity (e.g., kcal/mol). Rank the potential targets and cluster them by protein family.

-

Analysis: Scrutinize the top-ranked targets for biological plausibility. For example, a high-ranking prediction for the Dopamine D2 receptor would be a strong initial hypothesis, given the ethanamine moiety.

Phenotypic Screening: Unbiased Functional Assessment

While in silico methods generate hypotheses, phenotypic screening provides unbiased functional data. By exposing various well-characterized cell lines to the compound, we can identify a physiological response without a priori knowledge of the target.

Methodology: Cell-Based Phenotypic Screening Workflow

-

Cell Panel Selection: Choose a diverse panel of cell lines representing different tissues and disease states (e.g., NCI-60 panel for oncology, or specific lines like HEK293 for signaling, PC-12 for neurochemical effects).

-

Assay Development: Utilize a high-throughput assay to measure a general indicator of cellular health, such as cell viability (e.g., CellTiter-Glo®) or cytotoxicity (e.g., LDH release assay).

-

Dose-Response Screening: Screen the compound across a wide range of concentrations (e.g., 1 nM to 100 µM) to determine its potency (EC50/IC50) in each cell line.

-

Hit Identification: A "hit" is defined as a cell line exhibiting a potent and reproducible response. For example, if the compound shows selective cytotoxicity in a lung adenocarcinoma line (A549) but not in normal lung fibroblasts (IMR-90), this suggests a target or pathway selectively important for the cancer phenotype.

Caption: Workflow for generating a testable hypothesis on the compound's target.

Phase 2: Target Validation and Binding Characterization

With a list of putative targets or a cellular phenotype, the next phase is to definitively confirm a direct physical interaction between the compound and its molecular target and to quantify the binding parameters.

Radioligand Binding Assays

This is the gold-standard method for confirming and quantifying interaction with a receptor target. It measures the ability of the test compound to displace a known radioactive ligand ('radioligand') that binds to the target of interest.

Methodology: Competitive Radioligand Binding Assay Protocol (Hypothetical Target: Dopamine D2 Receptor)

-

Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Quantify total protein concentration via a Bradford or BCA assay.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein/well).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) at its approximate Kd value.

-

Increasing concentrations of the test compound (2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine) or a known competitor (e.g., Haloperidol) for the competition curve.

-

For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

-

For total binding wells, add vehicle only.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3x with ice-cold wash buffer.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Assay Data Summary

| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) |

|---|---|---|---|---|

| Test Compound | Dopamine D2 | [³H]-Spiperone | 45.2 | 21.8 |

| Haloperidol (Control) | Dopamine D2 | [³H]-Spiperone | 2.1 | 1.0 |

Label-Free Biophysical Methods: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetics of binding, measuring both the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (Kd) is calculated. This is a powerful orthogonal method to validate findings from binding assays.

Methodology: SPR Workflow

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Flow precise concentrations of the test compound (analyte) in solution over the chip surface.

-

Binding Measurement: The instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein, generating a sensorgram in real-time.

-

Dissociation Phase: Replace the analyte solution with buffer to measure the dissociation of the compound from the target.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and Kd (Kd = k_off / k_on).

Phase 3: Functional Characterization and Pathway Elucidation

Confirming binding is necessary but not sufficient. The final phase is to determine the functional consequence of this binding: is the compound an agonist, antagonist, or allosteric modulator? What downstream signaling pathways are affected?

Target-Specific Functional Assays

These assays are tailored to the specific biology of the validated target.

-

If the target is a GPCR (e.g., D2 Receptor): Measure downstream second messenger levels. A cAMP assay (e.g., HTRF or LANCE) is standard for Gi-coupled receptors like D2. An antagonist would block the ability of an agonist (e.g., quinpirole) to inhibit cAMP production.

-

If the target is a Kinase: Perform an in vitro kinase activity assay. This measures the ability of the kinase to phosphorylate a substrate peptide, often detected via luminescence (e.g., Kinase-Glo®). An inhibitor would reduce the phosphorylation signal.

-

If the target is an Ion Channel: Use patch-clamp electrophysiology to measure ion flow across the cell membrane in response to the compound.

Mapping the Downstream Signaling Cascade

Once a proximal functional effect is confirmed, the broader impact on cellular signaling must be mapped. Western blotting is a workhorse technique for this purpose.

Methodology: Western Blot for Signaling Pathway Analysis (Example: MAPK/ERK Pathway)

-

Cell Treatment: Treat cells (e.g., PC-12 cells) with the test compound, a known agonist/antagonist, and a vehicle control for various time points.

-

Lysate Preparation: Lyse the cells to extract total protein.

-

SDS-PAGE & Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to a phosphorylated (i.e., activated) form of a signaling protein (e.g., anti-phospho-ERK1/2).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

-

-

Detection: Add a chemiluminescent substrate and image the resulting signal. An increase or decrease in the ratio of phosphorylated to total protein indicates modulation of the pathway.

Caption: A logical workflow for characterizing the functional impact of target binding.

Conclusion: Synthesizing a Mechanism of Action

By systematically executing the phases outlined in this guide—from broad, unbiased screening to highly specific biophysical and functional characterization—a researcher can build a robust, evidence-based model for the mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The culmination of this process is a comprehensive understanding of how the compound interacts with its molecular target, the functional consequence of that interaction, and the resulting cascade of downstream cellular events. This knowledge is fundamental to advancing a novel chemical entity through the drug discovery pipeline.

References

This section provides references for the methodologies described, as no direct publications on the specific compound exist.

-

Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

Reverse Docking Principles: Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 6(5), 507–518. [Link]

-

Surface Plasmon Resonance in Drug Discovery: Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892–914. [Link]

-

Phenotypic Screening Overview: Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

-

Western Blotting Protocols and Principles: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

-

Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(3), 129-144. [Link]

The Emerging Therapeutic Potential of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the specific, yet underexplored, compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and its derivatives. Drawing upon the extensive bioactivity of the 2-aminothiazole and substituted thiazole scaffolds, we will explore the compound's potential therapeutic applications, propose a robust synthetic pathway, and detail the requisite experimental protocols for its comprehensive biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to innovate within the vast landscape of heterocyclic chemistry.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring system is a privileged heterocyclic motif, integral to the structure of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a versatile scaffold for designing novel bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties.[1][2][3] The 2-aminothiazole moiety, in particular, has been a focal point of extensive research, serving as a key building block in the synthesis of compounds with high therapeutic efficacy.[2][4]

The subject of this guide, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, incorporates several key pharmacophoric features: a 4-chlorophenyl group, a thiazole core, and an ethanamine side chain. The presence of the chlorophenyl group can significantly influence the compound's lipophilicity and metabolic stability, while the ethanamine moiety provides a basic center that can be crucial for target engagement. This guide will synthesize existing knowledge on related compounds to build a comprehensive profile of this promising molecule.

Postulated Biological Activities and Therapeutic Targets

While direct experimental data for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is not extensively available in the public domain, the biological activities of structurally analogous compounds provide a strong foundation for predicting its therapeutic potential.

Anti-inflammatory and Analgesic Potential

Numerous studies have highlighted the anti-inflammatory and analgesic properties of thiazole derivatives.[1][5] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5]

-

Causality of Experimental Choice: The selection of COX-1, COX-2, and 5-LOX as primary screening targets is based on their well-established roles in inflammation and pain. A compound that selectively inhibits COX-2 over COX-1 is often sought to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs.[3] Derivatives of 2-aminothiazole have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] The proposed mechanisms are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

-

Expertise in Action: The presence of the 4-chlorophenyl group can enhance anticancer activity. This substitution pattern is found in numerous kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the target kinase.

Antimicrobial and Antifungal Activity

The thiazole ring is a common feature in antimicrobial agents.[6] The biological activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.

-

Self-Validating Systems: A comprehensive antimicrobial screening panel should include a diverse range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish the compound's spectrum of activity.

Proposed Synthesis and Characterization

A plausible synthetic route for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine can be devised based on established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a classic and reliable method.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Step-by-Step Synthetic Protocol

-

Synthesis of 2-(chloromethyl)-4-(4-chlorophenyl)thiazole (Intermediate 1):

-

To a stirred solution of 4-chlorothiobenzamide in a suitable solvent (e.g., ethanol or acetone), add an equimolar amount of 1,3-dichloroacetone.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

-

-

Synthesis of 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile (Intermediate 2):

-

Dissolve Intermediate 1 in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add an excess of sodium cyanide (NaCN) and heat the mixture, again monitoring by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

-

Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Target Molecule):

-

Dissolve Intermediate 2 in a dry ether (e.g., diethyl ether or tetrahydrofuran).

-

Carefully add an excess of a reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0°C.

-

Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced.

-

Quench the reaction cautiously by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic extracts, concentrate, and purify the final product, for example, by conversion to its hydrochloride salt.

-

Characterization

The structure and purity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Elemental Analysis: To determine the elemental composition.

In Vitro Biological Evaluation: Protocols and Methodologies

A systematic in vitro evaluation is essential to determine the biological activity profile of the target compound.

Cytotoxicity Screening (MTT Assay)

This assay is a fundamental first step to assess the compound's effect on cell viability.

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

-

Cell Culture: Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3]

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (typically 48-72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays (COX-1/COX-2)

These assays are crucial for evaluating the anti-inflammatory potential of the compound.

Protocol Outline:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Inhibition Assay: In a microplate format, pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will provide the selectivity index.

Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

| Compound | Target Cell Line/Enzyme | IC50 (µM) | Selectivity Index |

| Test Compound | MCF-7 | Value | N/A |

| HeLa | Value | N/A | |

| COX-1 | Value | Value | |

| COX-2 | Value | ||

| Reference Drug 1 | MCF-7 | Value | N/A |

| Reference Drug 2 | COX-1 | Value | Value |

| COX-2 | Value |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined in vitro assays will provide crucial data on the compound's potential cytotoxic and anti-inflammatory activities.

Future research should focus on expanding the biological characterization to include in vivo models of disease to validate the in vitro findings. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be instrumental in optimizing the lead compound for enhanced potency and selectivity. The exploration of this and related thiazole derivatives holds significant promise for the discovery of novel therapeutic agents.

References

-

Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., Abdulaziz, O., Alsuwat, M. A., Jan, M. S., & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

-

Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., Al-Kadamany, G., & Al-Laham, S. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

-

Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., Abdulaziz, O., Alsuwat, M. A., Jan, M. S., & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed, 38487174. [Link]

-

Li, S., Li, Y., Li, Y., Li, Z., & Fan, Z. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 20(5), 9046-9061. [Link]

-

Fakhar, M., Sirous, H., Khodarahmi, G., & Adib, M. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 15(4), 366–376. [Link]

-

Zhang, W.-T. (2011). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o491. [Link]

-

Shaikh, I. N., & Jadhav, S. D. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. [Link]

-

Tantimongcolwat, T., Samee, W., Tiyaboonchai, W., & Phunpee, S. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Pharmaffiliates. (n.d.). 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

Sources

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Abstract

This guide provides a comprehensive framework for the in vitro investigation of the novel compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. While direct studies on this specific molecule are not yet prevalent in published literature, its core structure, featuring a 2-aminothiazole scaffold, suggests a rich potential for diverse biological activities. The thiazole ring is a key pharmacophore present in numerous approved drugs and investigational compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines a logical, multi-tiered approach to systematically characterize the bioactivity of this compound, beginning with baseline cytotoxicity and extending to more specific mechanistic assays. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to thoroughly evaluate the potential of this promising chemical entity.

Scientific Rationale and Strategic Overview

The strategic approach to characterizing 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is predicated on its structural components. The 2-aminothiazole moiety is a well-established pharmacophore known for a variety of biological activities.[1] The presence of a 4-chlorophenyl group can influence the molecule's lipophilicity and binding interactions with target proteins. Furthermore, the ethanamine side chain is a classic structural motif found in many centrally-acting agents, particularly those that interact with monoamine transporters. This structural feature strongly suggests that the compound may exhibit activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Therefore, a comprehensive in vitro evaluation should be multi-faceted, exploring several potential biological activities. This guide will detail a strategic workflow, beginning with an essential assessment of cytotoxicity to establish a safe therapeutic window for subsequent assays. Following this, we will explore the compound's potential as an anti-inflammatory agent by examining its effects on key enzymes in the arachidonic acid pathway. Finally, we will delve into its potential as a modulator of monoamine signaling by investigating its interaction with monoamine transporters and monoamine oxidase enzymes.

Foundational Assessment: In Vitro Cytotoxicity

Before embarking on specific mechanistic studies, it is imperative to determine the cytotoxic profile of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This foundational step identifies the concentration range at which the compound can be studied for its biological effects without causing significant cell death, thereby ensuring that observed effects are not simply artifacts of toxicity. The MTT assay is a widely accepted, reliable, and straightforward colorimetric method for this purpose.[3]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the test compound on cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a panel of relevant cell lines.

Materials:

-

Test Compound: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

-

Cell Lines:

-

HEK293 (Human Embryonic Kidney cells) - for general cytotoxicity

-

A549 (Human lung carcinoma) and MCF-7 (Human breast adenocarcinoma) - as representative cancer cell lines, given the known anticancer potential of some thiazole derivatives.[2]

-

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]

-

MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well and incubate for an additional 1.5 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Incubate for 15 minutes at 37°C with gentle shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[4]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package like GraphPad Prism.

Visualization of the MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Investigation of Anti-Inflammatory Potential

The thiazole nucleus is a common feature in compounds with anti-inflammatory activity.[5] Therefore, it is logical to investigate the potential of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Rationale for Targeting COX and 5-LOX

COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. 5-LOX initiates the biosynthesis of leukotrienes, another class of potent pro-inflammatory molecules.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 has homeostatic functions.

Detailed Protocol for COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of the test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Test Compound

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe and Cofactor (for fluorometric detection)

-

Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)

-

96-well black, flat-bottom plate

-

Fluorometric microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and the test compound in COX assay buffer.

-

Reaction Setup: In a 96-well plate, add the COX assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-enzyme control, a vehicle control, and positive controls.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Detection: Immediately add the COX probe and cofactor solution.

-

Kinetic Measurement: Measure the fluorescence intensity every minute for 10-20 minutes using a microplate reader (e.g., excitation/emission wavelengths of 535/587 nm).

Detailed Protocol for 5-LOX Inhibition Assay

Objective: To determine the IC50 value of the test compound for the inhibition of 5-LOX.

Materials:

-

Test Compound

-

Recombinant human 5-LOX enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

5-LOX Assay Buffer

-

Fluorometric probe

-

Positive Control: Zileuton

-

96-well black, flat-bottom plate

-

Fluorometric microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of the 5-LOX enzyme, substrate, and test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations. Include no-enzyme, vehicle, and positive controls.

-

Reaction Initiation: Add the substrate to initiate the reaction.[8][9][10]

-

Detection: Add the fluorometric probe.

-

Measurement: Incubate for 5-10 minutes at room temperature, protected from light, and then measure the fluorescence (e.g., excitation/emission at 500/536 nm).

Data Analysis for Enzyme Inhibition Assays

The percentage of enzyme inhibition is calculated as follows:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of vehicle control)] x 100

The IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of the Anti-Inflammatory Assay Workflow

Caption: General workflow for in vitro enzyme inhibition assays.

Evaluation of Monoamine Transporter and Oxidase Activity

The ethanamine side chain of the test compound bears a structural resemblance to known monoamine transporter ligands.[11] This provides a strong rationale for investigating its potential to interact with DAT, SERT, and NET, as well as the monoamine oxidase (MAO) enzymes that are responsible for the degradation of these neurotransmitters.

Rationale for Targeting Monoamine Systems

Monoamine transporters are critical for regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Inhibition of these transporters can lead to increased levels of these neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs. MAO-A and MAO-B are key enzymes in the metabolic breakdown of monoamines, and their inhibition can also lead to elevated neurotransmitter levels.

Detailed Protocol for Fluorescent Monoamine Transporter Uptake Assay

Objective: To determine the IC50 values of the test compound for the inhibition of dopamine, serotonin, and norepinephrine uptake in cells expressing the respective transporters.

Materials:

-

Test Compound

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

-

Positive Controls: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Plate the transporter-expressing HEK293 cells in 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[12]

-

Compound and Reagent Preparation: Prepare serial dilutions of the test compound and positive controls. Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

-

Treatment: Remove the culture medium and add the test compound or controls at various concentrations to the cells.

-

Uptake Assay: Add the fluorescent substrate/masking dye solution to all wells and immediately begin measuring the fluorescence in kinetic mode (e.g., every 30 seconds for 10-20 minutes) using a bottom-read fluorescence plate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Detailed Protocol for Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Objective: To determine the IC50 values of the test compound for the inhibition of MAO-A and MAO-B.

Materials:

-

Test Compound

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a fluorogenic substrate)

-

MAO Assay Buffer

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

96-well black, flat-bottom plate

-

Fluorometric microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, and test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the respective enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include no-enzyme, vehicle, and positive controls.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.[13]

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Measurement: Incubate for 30 minutes at 37°C and then measure the fluorescence using a microplate reader.[13]

Data Analysis for Monoamine System Assays

Similar to the anti-inflammatory assays, the percentage of inhibition of transporter uptake or MAO activity is calculated, and IC50 values are determined from dose-response curves.

Visualization of the Monoamine Transporter Uptake Assay Workflowdot

Sources

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. moleculardevices.com [moleculardevices.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 13. dergipark.org.tr [dergipark.org.tr]

The Architectural Nuances of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Scaffold of Promise

The 2-(2-arylthiazol-4-yl)ethanamine framework represents a "privileged scaffold" in medicinal chemistry, a molecular architecture that demonstrates the ability to bind to a variety of biological targets with high affinity. The inherent versatility of the thiazole ring, coupled with the pharmacophoric significance of the ethanamine side chain, has made this class of compounds a fertile ground for the discovery of novel therapeutics. This guide will specifically dissect the structure-activity relationships (SAR) of analogs based on the 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine core. Our exploration will be guided by the fundamental principles of medicinal chemistry, aiming to elucidate how subtle molecular modifications translate into significant changes in biological activity. We will delve into the synthetic rationale, explore the impact of substitutions on various parts of the molecule, and provide detailed experimental protocols for the synthesis and evaluation of these compelling compounds. The 2-aminothiazole moiety, a key component of our core structure, is a cornerstone in the synthesis of numerous biologically active molecules, including approved drugs, highlighting the therapeutic potential embedded within this heterocyclic system.[1]

I. The Core Moiety: Understanding the Foundational Elements

The 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold can be dissected into three key regions, each offering opportunities for modification to fine-tune biological activity. A thorough understanding of the contribution of each segment is paramount to a rational drug design approach.

-

The 2-(4-Chlorophenyl) Group: This lipophilic group plays a crucial role in anchoring the molecule within the binding pockets of target proteins. The chlorine atom at the para position significantly influences the electronic properties and metabolic stability of the ring.

-

The Thiazole Core: This five-membered heterocycle acts as a rigid linker, positioning the phenyl ring and the ethanamine side chain in a specific spatial orientation. The nitrogen and sulfur atoms within the ring can participate in hydrogen bonding and other non-covalent interactions.

-

The 4-Ethanamine Side Chain: This flexible side chain, containing a basic nitrogen atom, is often the primary determinant of the compound's interaction with its biological target, particularly for receptors in the central nervous system (CNS).

Caption: Key pharmacophoric regions of the 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold.

II. Probing the Structure-Activity Landscape: A Region-by-Region Analysis

A systematic exploration of the SAR of this scaffold involves the independent and combined modification of its three key regions. The following sections will synthesize findings from various studies to build a coherent understanding of how structural changes impact biological activity, with a focus on potential CNS targets like dopamine and serotonin receptors.

A. The Influence of the 2-Aryl Substituent

The nature and position of substituents on the 2-phenyl ring can profoundly affect the potency and selectivity of these analogs.

-

Halogen Substitution: The presence of a halogen, such as the chlorine atom in our parent compound, is a common feature in many CNS-active drugs. The position of the halogen on the phenyl ring can influence activity. For some related 2-aminothiazole derivatives with antimycobacterial activity, the order of activity for bromo-substituted compounds was found to be para > meta > ortho.[2] This suggests that steric hindrance and electronic effects at different positions can significantly alter the binding affinity.

-

Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can modulate the electron density of the phenyl ring, impacting its interaction with the target protein. For a series of 2,4-disubstituted thiazoles, the presence of nitro (NO2) and methoxy (OCH3) groups at the para position of the phenyl group was found to significantly improve antimicrobial activity.

-

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) can lead to significant changes in activity. In some 2-aminothiazole analogs, replacing a 2-pyridyl substituent with a 3-pyridyl or 4-pyridyl resulted in a loss of antimycobacterial activity, indicating the importance of the nitrogen's position within the ring for specific interactions.[2]

B. Modifications of the Ethanamine Side Chain: The Key to Receptor Affinity

The ethanamine side chain is often the critical pharmacophoric element for interaction with aminergic G-protein coupled receptors (GPCRs).

-

N-Alkylation and N,N-Dialkylation: The degree of substitution on the terminal nitrogen atom is a key determinant of affinity and selectivity for dopamine and serotonin receptors. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which can be considered analogs of the ethanamine portion of our scaffold, N-alkylation with ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D1 dopamine receptors but significantly enhanced affinity for D2 receptors.[3] Specifically, N-ethyl and N-n-propyl-N-(2-phenylethyl) substitution resulted in the most potent and selective D2 ligands.[3]

-

Chain Length and Rigidity: The length of the alkyl chain connecting the thiazole ring to the amine can influence how the molecule fits into the receptor binding pocket. Shortening or lengthening the ethyl bridge can disrupt optimal interactions. Furthermore, incorporating the ethanamine side chain into a cyclic system, such as a piperazine ring, can constrain its conformation and potentially increase affinity and selectivity.

III. Synthetic Strategies: Building the Analog Library

A robust and flexible synthetic strategy is essential for a comprehensive SAR study. The Hantzsch thiazole synthesis is a cornerstone for the construction of the 2-aminothiazole core.

General Synthetic Protocol for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Analogs

A common synthetic route involves the reaction of a substituted α-haloketone with a thiourea derivative.[4]

Step 1: Synthesis of the 2-Amino-4-arylthiazole Core

The synthesis typically begins with the reaction of a substituted acetophenone with a halogenating agent, such as bromine, to form the corresponding α-bromoacetophenone. This intermediate is then condensed with thiourea in a suitable solvent like ethanol to yield the 2-amino-4-arylthiazole.

Step 2: Elaboration of the Ethanamine Side Chain

The 2-amino-4-arylthiazole can then be further functionalized to introduce the ethanamine side chain. This can be achieved through various methods, including acylation followed by reduction.

Caption: General synthetic workflow for 2-(2-arylthiazol-4-yl)ethanamine analogs.

IV. Biological Evaluation: Unveiling the Pharmacological Profile

A thorough biological evaluation is critical to understanding the SAR of these compounds. Given the structural similarity of the ethanamine moiety to neurotransmitters like dopamine and serotonin, radioligand binding assays for dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, etc.) receptors are highly relevant.[5][6]

Representative Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of the synthesized analogs for the human dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[³H]Spiperone (a high-affinity D2 antagonist radioligand).

-

Synthesized test compounds.

-

Haloperidol (a reference D2 antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from the HEK293-D2 cells.

-

In a 96-well plate, add the cell membranes, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol.

-

For non-specific binding determination, add a high concentration of unlabeled haloperidol to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) values from the IC₅₀ values using the Cheng-Prusoff equation.

V. Data Interpretation and SAR Summary

The collected biological data should be compiled into a clear and concise format to facilitate the elucidation of SAR trends.

Table 1: Illustrative SAR Data for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Analogs at the Dopamine D2 Receptor

| Compound ID | R¹ (on Phenyl Ring) | R² (on Amine) | D₂ Receptor Ki (nM) |

| 1 | 4-Cl | H | 150 |

| 2 | 4-F | H | 180 |

| 3 | 4-CH₃ | H | 250 |

| 4 | 4-OCH₃ | H | 120 |

| 5 | 4-Cl | CH₃ | 80 |

| 6 | 4-Cl | CH₂CH₃ | 50 |

| 7 | 4-Cl | n-propyl | 35 |

| 8 | 4-Cl | CH₂(phenyl) | 20 |

Interpretation of Illustrative Data:

-

Phenyl Ring Substitution (R¹): The data suggests that electron-donating groups (e.g., 4-OCH₃) may be slightly more favorable than electron-withdrawing groups (e.g., 4-F) or alkyl groups (e.g., 4-CH₃) at the para position for D2 receptor affinity.

-

Amine Substitution (R²): A clear trend is observed with N-alkylation. Increasing the size of the alkyl group from methyl to n-propyl progressively increases D2 receptor affinity. The introduction of a phenylmethyl group leads to the most potent compound in this illustrative series, suggesting the presence of a lipophilic pocket in the receptor that can accommodate this larger substituent.

VI. Concluding Remarks and Future Directions

The 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold is a promising starting point for the development of novel CNS-active agents. The SAR studies, though still requiring more focused and comprehensive investigation for this specific analog series, indicate that both the 2-aryl substituent and the 4-ethanamine side chain are critical determinants of biological activity. Future research should focus on a systematic exploration of a wider range of substituents on the phenyl ring, including different halogens and various electron-donating and -withdrawing groups at the ortho, meta, and para positions. Furthermore, a more detailed investigation of the impact of N-alkylation and the incorporation of the ethanamine side chain into conformationally restricted systems is warranted. Such studies, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new chemical entities with improved potency, selectivity, and therapeutic potential.

VII. References

-

Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 2018 , 65(1), 1-22.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021 , 26(5), 1449.

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco, 1995 , 50(6), 413-422.

-

Biochemistry, Dopamine Receptors. StatPearls, 2023 .

-

Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL, 2022 .

-

Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 2023 , 6(1).

-

Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry, 2014 , 74, 586-592.

-

Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 1986 , 125(3), 373-381.

-

"Selective" serotonin 5-HT2A receptor antagonists. ACS Pharmacology & Translational Science, 2022 , 5(6), 400-413.

-

Dopamine supersensitivity correlates with D2High states, implying many paths to psychosis. Proceedings of the National Academy of Sciences, 2005 , 102(9), 3537-3542.

-

Dopamine D1 and D2 receptors are distinctly associated with rest-activity rhythms and drug reward. The Journal of Clinical Investigation, 2021 , 131(18).

-

Dopamine D2 receptor restricts astrocytic NLRP3 inflammasome activation via enhancing the interaction of β-arrestin2 and NLRP3. Cell Death & Differentiation, 2018 , 25(11), 1937-1949.

-

Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies. Journal of Medicinal Chemistry, 2008 , 51(24), 8096-8105.

-

5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 2014 , 22(1), 475-488.

-

3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 2023 , 1(103).

-

Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco, 2003 , 58(10), 845-850.

-

Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 2016 , 15(1), 141.

-

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. Journal of the Chemical Society of Pakistan, 2015 , 37(6).

-

synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 2017 , 7(2), 295-301.

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 2024 , 15(1), 223-236.

-

SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring. Probe Reports from the NIH Molecular Libraries Program, 2010 .

Sources

- 1. mdpi.com [mdpi.com]

- 2. Table 3, SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

Introduction: The Enduring Significance of the Thiazole Scaffold

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 12. jusst.org [jusst.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cross-Coupling Hydrogen Evolution by Visible Light Photocatalysis Toward C(sp(2))-P Formation: Metal-Free C-H Functionalization of Thiazole Derivatives with Diarylphosphine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

- 26. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Cytotoxic Evaluation of 4-Chlorophenyl Substituted Thiazoles

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the cytotoxic evaluation of 4-chlorophenyl substituted thiazoles. It is designed to offer not just protocols, but a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and logical application in a research setting.

Introduction: The Significance of the Thiazole Scaffold in Oncology

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[2] A significant body of research has highlighted the potent anticancer activities of thiazole derivatives, with some compounds progressing into clinical trials.[1] The introduction of a 4-chlorophenyl substituent to the thiazole core has been a strategic focus in the design of novel anticancer agents. This substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes, and can influence its binding affinity to target proteins.[3] This guide will delve into the systematic evaluation of the cytotoxic potential of this promising class of compounds.

Rationale for Cytotoxic Evaluation: Unveiling Anticancer Potential

The primary goal of cytotoxic evaluation is to determine the concentration at which a compound induces cell death in cancerous cell lines.[4] This is a critical first step in the drug discovery pipeline, providing essential data on the compound's potency and potential as a therapeutic agent. The selection of appropriate cancer cell lines is a crucial experimental decision. For instance, the MDA-MB-231 breast cancer cell line is often chosen for its aggressive and metastatic phenotype, providing a stringent test for potential anticancer compounds.[4][5] The choice of cell line should align with the therapeutic target of the research program.

The cytotoxic evaluation of 4-chlorophenyl substituted thiazoles is driven by the consistent observation that this chemical moiety imparts significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways that drive tumor growth.[3] A thorough cytotoxic assessment allows for the quantification of this activity, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell population.

Synthesis of 4-Chlorophenyl Substituted Thiazoles: A Foundational Step

The journey of cytotoxic evaluation begins with the synthesis of the compounds of interest. A common and effective method for synthesizing 4-(4-chlorophenyl)-2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-2-aminothiazole

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

-

2-bromo-1-(4-chlorophenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL).

-

Add thiourea (1.2 mmol) to the solution and stir at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield pure 4-(4-chlorophenyl)-2-aminothiazole.

The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Cytotoxicity Assays: Quantifying Cell Death

Several robust and well-validated assays are available to determine the cytotoxicity of chemical compounds. The choice of assay depends on the specific research question, the mechanism of cell death being investigated, and the available laboratory equipment.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-chlorophenyl substituted thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[8] The amount of bound dye is proportional to the number of cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay: Detecting Membrane Integrity Loss

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[9]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT and SRB assays.

-

Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

The cytotoxic activity of 4-chlorophenyl substituted thiazoles is typically summarized in a table format, presenting the IC50 values against various cancer cell lines. This allows for a clear and concise comparison of the potency of different derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | 4-(4-chlorophenyl)thiazolyl | MDA-MB-231 | 3.52 | [1][4] |

| 4c | 4-(4-bromophenyl)thiazolyl | MDA-MB-231 | 4.89 | [1] |

| 4d | 4-(3-nitrophenyl)thiazolyl | MDA-MB-231 | 1.21 | [1][4] |

Interpretation of Results: The IC50 values provide a quantitative measure of the cytotoxic potency of the compounds. A lower IC50 value indicates a more potent compound. The data in the table suggests that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity. For example, compound 4d with a 3-nitrophenyl group is more potent than the 4-chlorophenyl derivative 4b .

Elucidating the Mechanism of Action: Induction of Apoptosis

Understanding how a compound induces cell death is a critical aspect of its preclinical evaluation. Many effective anticancer agents, including thiazole derivatives, exert their cytotoxic effects by inducing apoptosis. Apoptosis is a highly regulated process of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Studies on thiazole derivatives have shown that they can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

Signaling Pathway of Apoptosis Induced by 4-Chlorophenyl Substituted Thiazoles

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by these compounds.

Caption: Intrinsic apoptosis pathway induced by 4-chlorophenyl substituted thiazoles.

Structure-Activity Relationship (SAR): Guiding Drug Design

The systematic modification of the chemical structure of a lead compound and the subsequent evaluation of its biological activity is known as Structure-Activity Relationship (SAR) analysis.[2] SAR studies are crucial for optimizing the potency and selectivity of drug candidates.[2]

For 4-chlorophenyl substituted thiazoles, SAR studies have revealed several key insights:

-

The position of the chloro group: The position of the chlorine atom on the phenyl ring can significantly impact cytotoxic activity.

-

Substitution on the thiazole ring: Modifications at other positions of the thiazole ring can modulate the compound's activity.

-

Nature of the substituent at the 2-position: The group attached to the 2-position of the thiazole ring plays a critical role in determining the biological activity. For example, the presence of an amino group can enhance the compound's ability to form hydrogen bonds with its target protein.[1]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the cytotoxic evaluation of 4-chlorophenyl substituted thiazoles. From their synthesis to the elucidation of their mechanism of action, a systematic and logical approach is essential for advancing these promising compounds through the drug discovery pipeline. The experimental protocols and data interpretation guidelines presented here serve as a valuable resource for researchers in the field of oncology drug development.